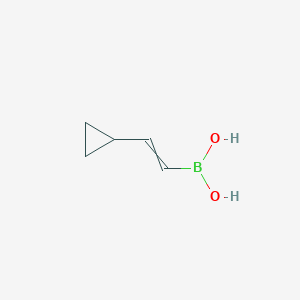
1-(1,3-benzodioxol-5-yl)-1-(1-cyclohexyl-1H-tetrazol-5-yl)-N,N-dimethylmethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2H-1,3-benzodioxol-5-yl(1-cyclohexyl-1,2,3,4-tetrazol-5-yl)methyl]dimethylamine is a complex organic compound that features a benzodioxole ring fused with a tetrazole ring and a dimethylamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2H-1,3-benzodioxol-5-yl(1-cyclohexyl-1,2,3,4-tetrazol-5-yl)methyl]dimethylamine typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Tetrazole Ring: The tetrazole ring can be synthesized via the cycloaddition of azides with nitriles under acidic conditions.
Coupling Reactions: The benzodioxole and tetrazole rings are then coupled using a suitable linker, often involving palladium-catalyzed cross-coupling reactions.
Introduction of the Dimethylamine Group: This step involves the alkylation of the intermediate compound with dimethylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.
Reduction: Reduction reactions can target the tetrazole ring, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dimethylamine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced tetrazole derivatives.
Substitution: Various substituted amines and derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for studying receptor-ligand interactions.
Medicine
In medicine, the compound has potential applications as a pharmaceutical intermediate. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of oncology and neurology.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of [2H-1,3-benzodioxol-5-yl(1-cyclohexyl-1,2,3,4-tetrazol-5-yl)methyl]dimethylamine involves its interaction with specific molecular targets. The benzodioxole ring can interact with aromatic residues in proteins, while the tetrazole ring can form hydrogen bonds with amino acid side chains. The dimethylamine group can participate in ionic interactions, enhancing the compound’s binding affinity to its targets.
類似化合物との比較
Similar Compounds
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: This compound shares the benzodioxole ring but lacks the tetrazole and dimethylamine groups.
2-(1,3-Benzodioxol-5-yl)ethanamine: Similar in structure but with an ethanamine group instead of the tetrazole and dimethylamine groups.
1-(1,3-Benzodioxol-5-yl)-2-bromo-1-propanone: Contains the benzodioxole ring but with a bromo and propanone group.
Uniqueness
The uniqueness of [2H-1,3-benzodioxol-5-yl(1-cyclohexyl-1,2,3,4-tetrazol-5-yl)methyl]dimethylamine lies in its combination of the benzodioxole and tetrazole rings with a dimethylamine group. This combination provides a unique set of chemical properties and reactivity, making it a valuable compound for various scientific applications.
特性
分子式 |
C17H23N5O2 |
|---|---|
分子量 |
329.4 g/mol |
IUPAC名 |
1-(1,3-benzodioxol-5-yl)-1-(1-cyclohexyltetrazol-5-yl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C17H23N5O2/c1-21(2)16(12-8-9-14-15(10-12)24-11-23-14)17-18-19-20-22(17)13-6-4-3-5-7-13/h8-10,13,16H,3-7,11H2,1-2H3 |
InChIキー |
HMZKTKHEPSLMJB-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(C1=CC2=C(C=C1)OCO2)C3=NN=NN3C4CCCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


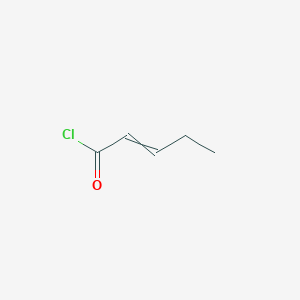
![2-Chloro-5-(1-nitro-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid (non-preferred name)](/img/structure/B12503882.png)
![2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-N-(2-methoxyphenyl)acetamide](/img/structure/B12503884.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12503890.png)
![4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)methyl]benzonitrile](/img/structure/B12503896.png)
![6-bromo-2-[(2,4-dinitrophenyl)sulfanyl]-1H-benzimidazole](/img/structure/B12503902.png)
![N-{2-[2-(4-tert-butylcyclohexylidene)hydrazinyl]-2-oxoethyl}-N-(2,3-dimethylphenyl)benzenesulfonamide (non-preferred name)](/img/structure/B12503909.png)
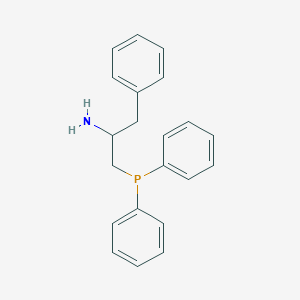
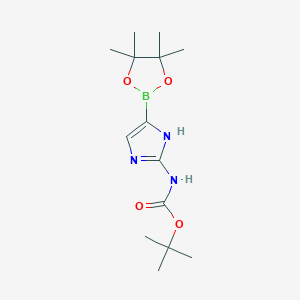
![N-[(4-bromophenyl)sulfonyl]-N-(2,4-dichlorobenzyl)glycine](/img/structure/B12503926.png)
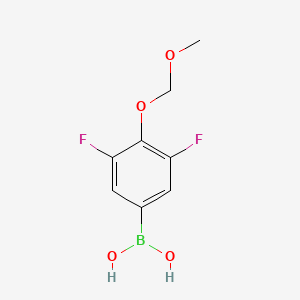
![Ethyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate](/img/structure/B12503943.png)
![2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-6-phenylpyrimidin-4(3H)-one](/img/structure/B12503949.png)
